Cas no 2795-71-3 ((4-Chlorophenyl)(3-fluorophenyl)methanol)
(4-Chlorophenyl)(3-fluorophenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, a-(4-chlorophenyl)-3-fluoro-
- (4-chlorophenyl)-(3-fluorophenyl)methanol
- (4-Chlorophenyl)(3-fluorophenyl)methanol
- 4-Chloro-3'-fluorobenzhydrol
- 4-chlorophenyl-3-fluorophenylmethanol
- SBB098672
- V4883
- (4-chlorophenyl)(3-fluorophenyl)methan-1-ol
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- Inchi: 1S/C13H10ClFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H
- InChI Key: YOKJZIUNZKHALC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1C=CC=C(C=1)F)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 216
- XLogP3: 3.5
- Topological Polar Surface Area: 20.2
(4-Chlorophenyl)(3-fluorophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022465-1g |
4-Chloro-3'-fluorobenzhydrol |
2795-71-3 | 97% | 1g |
£47.00 | 2022-03-01 | |
| Fluorochem | 022465-5g |
4-Chloro-3'-fluorobenzhydrol |
2795-71-3 | 97% | 5g |
£183.00 | 2022-03-01 | |
| Fluorochem | 022465-25g |
4-Chloro-3'-fluorobenzhydrol |
2795-71-3 | 97% | 25g |
£746.00 | 2022-03-01 | |
| TRC | C428725-100mg |
(4-Chlorophenyl)(3-fluorophenyl)methanol |
2795-71-3 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C428725-250mg |
(4-Chlorophenyl)(3-fluorophenyl)methanol |
2795-71-3 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C428725-500mg |
(4-Chlorophenyl)(3-fluorophenyl)methanol |
2795-71-3 | 500mg |
$110.00 | 2023-05-18 | ||
| TRC | C428725-1g |
(4-Chlorophenyl)(3-fluorophenyl)methanol |
2795-71-3 | 1g |
$150.00 | 2023-05-18 | ||
| Apollo Scientific | PC4226-1g |
4-Chloro-3'-fluorobenzhydrol |
2795-71-3 | 97% | 1g |
£110.00 | 2023-09-01 | |
| Apollo Scientific | PC4226-5g |
4-Chloro-3'-fluorobenzhydrol |
2795-71-3 | 97% | 5g |
£320.00 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1264162-1g |
(4-Chlorophenyl)(3-fluorophenyl)Methanol |
2795-71-3 | 95% | 1g |
$175 | 2024-06-06 |
(4-Chlorophenyl)(3-fluorophenyl)methanol Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on (4-Chlorophenyl)(3-fluorophenyl)methanol
Benzenemethanol, a-(4-chlorophenyl)-3-fluoro-: A Comprehensive Overview
Benzenemethanol, a-(4-chlorophenyl)-3-fluoro- is a unique chemical compound that has garnered significant attention in the field of biomedical research. This compound belongs to the family of aromatic alcohols, characterized by its complex structure and potential applications in various scientific domains. Its IUPAC name, Benzenemethanol, a-(4-chlorophenyl)-3-fluoro-, reflects its structural composition, which includes a benzene ring substituted with hydroxymethyl group at the alpha position and a fluorine atom at the meta position of another phenyl ring that is itself chlorinated at the para position.
The compound's structure makes it an interesting subject for study in medicinal chemistry, particularly due to its dual aromaticity and heteroatom substitution patterns. The presence of chlorine and fluorine atoms introduces electronic effects that can influence the compound's reactivity and biological activity. Recent studies have highlighted the potential of such substituted phenols in drug discovery, where their unique electronic and steric properties can be leveraged to design molecules with specific pharmacological profiles.
One of the key areas of research involving Benzenemethanol, a-(4-chlorophenyl)-3-fluoro- is its role in antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The compound's ability to scavenge free radicals has been explored in several in vitro studies, demonstrating promising results that could pave the way for further investigation into its therapeutic potential.
Another significant aspect of this compound is its bioavailability. In drug development, achieving optimal bioavailability is essential for ensuring that a compound can effectively reach and act upon its target site in the body. The hydroxymethyl group in Benzenemethanol, a-(4-chlorophenyl)-3-fluoro- plays a critical role in determining its pharmacokinetics, particularly regarding absorption, distribution, metabolism, and excretion (ADME) properties. Recent advancements in computational chemistry have enabled researchers to model these properties more accurately, providing valuable insights into the compound's suitability as a drug candidate.
The structural features of Benzenemethanol, a-(4-chlorophenyl)-3-fluoro- also make it a valuable tool in scaffold hopping, a strategy used in drug design to explore new chemical entities with improved properties. By modifying the substituents on the aromatic rings, researchers can generate analogs with tailored biological activities, potentially leading to the discovery of novel therapeutics for conditions such as inflammation, bacterial infections, and viral diseases.
In addition to its antioxidant and pharmacokinetic properties, Benzenemethanol, a-(4-chlorophenyl)-3-fluoro- has shown intriguing behavior in molecular modeling studies. These investigations have revealed how the compound's electronic environment influences its interactions with biological targets, such as enzymes and receptors. For instance, the chlorine atom at the para position of one phenyl ring and the fluorine atom at the meta position of the adjacent ring create a unique steric and electronic landscape that could be exploited to modulate enzyme activity or block receptor signaling.
Recent advancements in nanoformulation techniques have also opened new avenues for exploring the delivery of Benzenemethanol, a-(4-chlorophenyl)-3-fluoro- as a therapeutic agent. By encapsulating the compound into nanocarriers, researchers can enhance its stability, solubility, and targeting efficiency, potentially overcoming some of the challenges associated with conventional drug delivery systems.
In conclusion, Benzenemethanol, a-(4-chlorophenyl)-3-fluoro- stands out as a multifaceted compound with significant potential in biomedical research. Its unique structure, combined with its antioxidant, pharmacokinetic, and molecular modeling properties, positions it as a valuable tool for drug discovery and development. As research in this field continues to evolve, particularly with the integration of advanced computational and nanotechnology-based approaches, the compound is poised to contribute meaningfully to the advancement of medicinal chemistry and therapeutic innovation.
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